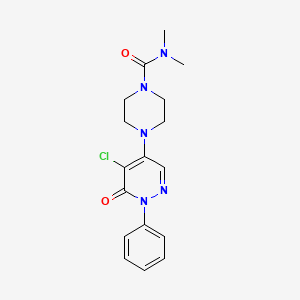
N-(3-ethynylphenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-ethynylphenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide, also known as AG-879, is a small molecule inhibitor that selectively targets the epidermal growth factor receptor (EGFR) tyrosine kinase. EGFR is a transmembrane receptor that plays a crucial role in cell proliferation, differentiation, and survival. The overexpression of EGFR is commonly observed in various types of cancer, including lung, breast, and head and neck cancers. Therefore, EGFR has become an attractive target for cancer therapy.
Mecanismo De Acción
N-(3-ethynylphenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide works by binding to the ATP-binding site of the EGFR tyrosine kinase, which prevents the activation of the receptor and downstream signaling pathways. This leads to the inhibition of cell proliferation and survival in cancer cells that depend on EGFR signaling for their growth.
Biochemical and physiological effects:
N-(3-ethynylphenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide has been shown to have several biochemical and physiological effects on cancer cells. These include the inhibition of cell proliferation, induction of apoptosis, inhibition of angiogenesis, and sensitization to chemotherapy and radiation therapy. Moreover, N-(3-ethynylphenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide has been shown to have minimal toxicity to normal cells, which makes it a promising candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(3-ethynylphenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide is its selectivity for EGFR tyrosine kinase, which minimizes off-target effects. Moreover, N-(3-ethynylphenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide has been shown to have minimal toxicity to normal cells, which makes it a safer option for cancer therapy. However, one of the limitations of N-(3-ethynylphenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide is its poor solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the research on N-(3-ethynylphenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide. One area of interest is the development of more potent and selective EGFR inhibitors that can overcome the limitations of N-(3-ethynylphenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide. Another area of interest is the investigation of the combination of N-(3-ethynylphenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide with other targeted therapies or immunotherapies for the treatment of cancer. Moreover, the identification of biomarkers that can predict the response to N-(3-ethynylphenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide can help in the selection of patients who are most likely to benefit from this treatment. Finally, the development of novel drug delivery systems that can improve the solubility and bioavailability of N-(3-ethynylphenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide can enhance its therapeutic potential.
Métodos De Síntesis
N-(3-ethynylphenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide can be synthesized using a multistep process involving several chemical reactions. The first step involves the preparation of 3-ethynylphenylboronic acid, which is then reacted with 3,4-dihydroisochromene-3-carboxylic acid to yield the intermediate product. The final step involves the coupling of the intermediate product with an amine derivative to form N-(3-ethynylphenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide.
Aplicaciones Científicas De Investigación
N-(3-ethynylphenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide has been extensively studied for its potential application in cancer therapy. Several studies have demonstrated that N-(3-ethynylphenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide can inhibit the growth and proliferation of cancer cells that overexpress EGFR. Moreover, N-(3-ethynylphenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy, which can enhance the efficacy of these treatments.
Propiedades
IUPAC Name |
N-(3-ethynylphenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO3/c1-2-12-6-5-8-14(10-12)19-17(20)16-11-13-7-3-4-9-15(13)18(21)22-16/h1,3-10,16H,11H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIYZDDSOENQIRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)NC(=O)C2CC3=CC=CC=C3C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-ethynylphenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(1,5-Dimethylpyrazole-4-carbonyl)piperidin-4-yl]-piperidin-1-ylmethanone](/img/structure/B7546463.png)
![2-[2-Nitro-4-(trifluoromethyl)phenyl]sulfanyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B7546469.png)
![N-butyl-N-methyl-2-[3-(pyridin-2-yl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-en-8-yl]acetamide](/img/structure/B7546480.png)

![2-[methyl-[(2-methylphenyl)methyl]amino]-N-(3-methyl-1,2-oxazol-5-yl)propanamide](/img/structure/B7546497.png)
![N-[1-[(2-chloro-6-fluorophenyl)methyl]piperidin-4-yl]benzamide](/img/structure/B7546503.png)

![N-[(2S)-2-hydroxypropyl]-N'-phenylurea](/img/structure/B7546522.png)
![[2-oxo-2-(1H-pyrrol-2-yl)ethyl] 4-(trifluoromethoxy)benzoate](/img/structure/B7546527.png)
![2-[(5-chlorothiophen-2-yl)sulfonyl-methylamino]-N-(3-ethynylphenyl)acetamide](/img/structure/B7546530.png)
![3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-methylpropanamide](/img/structure/B7546542.png)
![N-(3-ethynylphenyl)-2-imidazo[2,1-b][1,3]thiazol-6-ylacetamide](/img/structure/B7546548.png)

